molecular formula C19H21ClFN3OS B6487074 N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1216549-51-7

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No.: B6487074
CAS No.: 1216549-51-7
M. Wt: 393.9 g/mol
InChI Key: LPISJMVXKBAWDX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride is a benzothiazole-derived acetamide compound with a dimethylaminoethyl side chain and a fluorine substituent on the benzothiazole ring. Its molecular formula is C₁₉H₂₂ClFN₃OS, and its molecular weight is approximately 412.92 g/mol (calculated from ). The compound’s structure combines a phenylacetamide backbone with a 6-fluoro-1,3-benzothiazol-2-yl group, which may confer unique pharmacological or agrochemical properties, such as receptor binding specificity or metabolic stability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS.ClH/c1-22(2)10-11-23(18(24)12-14-6-4-3-5-7-14)19-21-16-9-8-15(20)13-17(16)25-19;/h3-9,13H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPISJMVXKBAWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by a unique structure that combines a benzothiazole moiety with a dimethylaminoethyl side chain, which may contribute to its pharmacological properties.

  • Chemical Formula : C19H18ClFN4OS2
  • Molecular Weight : 436.95 g/mol
  • CAS Number : 1216569-19-5

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Some derivatives of benzothiazole have been reported to possess antimicrobial properties, which may extend to this compound.
  • Anticancer Potential : Benzothiazole derivatives are often investigated for their anticancer effects due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of related benzothiazole compounds on different cancer cell lines. The results indicated that compounds with similar structures could significantly inhibit cell growth, suggesting that this compound may also possess anticancer properties .
  • Antimicrobial Activity : Research involving various benzothiazole derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group is hypothesized to enhance membrane permeability, facilitating the antimicrobial action .
  • Neuropharmacological Effects : Some studies have indicated that compounds containing dimethylamino groups can influence neurotransmitter systems, potentially offering neuroprotective benefits or acting as anxiolytics .

Data Table of Biological Activities

Biological ActivityTest SystemResultReference
AnticancerCancer Cell Lines (e.g., HeLa)Significant inhibition of cell growth
AntimicrobialBacterial Strains (e.g., E. coli)Effective against multiple strains
NeuropharmacologicalAnimal ModelsPotential anxiolytic effects observed

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Benzothiazole derivatives have been extensively studied for their pharmacological properties, including:

  • Anticancer Activity : Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylaminoethyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy as an anticancer agent .
  • Antimicrobial Properties : Some studies have reported that compounds containing benzothiazole structures possess significant antimicrobial activity. This compound could be evaluated for its effectiveness against bacterial and fungal strains .

Pharmacology

In pharmacological studies, the compound could be investigated for:

  • Neuropharmacological Effects : Given the dimethylamino group, there is potential for exploring its effects on neurotransmitter systems. Compounds with similar structures have shown promise in modulating serotonin and dopamine receptors .
  • Analgesic Properties : The analgesic potential of benzothiazole derivatives has been documented. This compound could be assessed for pain-relief capabilities in preclinical models .

Materials Science

The unique properties of this compound may also lend themselves to applications in materials science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to the development of novel materials with enhanced thermal and mechanical properties.
  • Sensors : Due to its electronic properties, there is potential for using this compound in the fabrication of sensors, particularly those aimed at detecting biological molecules or environmental pollutants .

Case Study 1: Anticancer Activity

A study conducted on various benzothiazole derivatives demonstrated that modifications to the benzothiazole core significantly impacted cytotoxicity against breast cancer cells (MCF-7). The study found that compounds similar to N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of benzothiazole derivatives revealed that certain modifications enhanced activity against both Gram-positive and Gram-negative bacteria. The tested compounds showed minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural homology with several benzothiazole-acetamide derivatives, differing in substituents on the benzothiazole ring, acetamide side chains, or additional functional groups. Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
N-[2-(dimethylamino)ethyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride () C₂₁H₂₅ClN₃O₃S₂ 6-methanesulfonyl (SO₂CH₃) ~494.03 Enhanced solubility due to sulfonyl group; potential agrochemical use.
2,5-Dichloro-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide hydrochloride () C₁₆H₁₅Cl₃FN₃OS₂ Thiophene-carboxamide core, 2,5-dichloro 454.80 Broader-spectrum bioactivity (e.g., antimicrobial).
Benthiavalicarb () C₁₉H₂₃FN₄O₃S 6-fluoro, valine-derived carbamoyl group 430.47 Fungicidal activity; used in agriculture.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () C₁₆H₁₂F₃N₂OS 6-trifluoromethyl (CF₃) 343.34 Increased lipophilicity; potential CNS activity.

Key Observations :

  • Fluorine vs. Methanesulfonyl/Trifluoromethyl : The 6-fluoro substituent in the target compound likely improves metabolic stability compared to bulkier groups like CF₃ () or SO₂CH₃ (), which may enhance membrane permeability but reduce solubility .
  • Side Chain Modifications: The dimethylaminoethyl side chain in the target compound may improve water solubility compared to valine-derived () or thiophene-containing analogs (), impacting pharmacokinetics .

Pharmacological and Agrochemical Activity

  • Antimicrobial Potential: The target compound’s benzothiazole core is structurally related to benthiavalicarb (), a fungicide targeting oomycetes. The fluorine atom may enhance binding to fungal enzymes, similar to fluoro-substituted agrochemicals .
  • Receptor Modulation: Analogs in (e.g., N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) demonstrate activity in modulating kynurenine pathway enzymes, suggesting the target compound may share neuropharmacological applications .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs (e.g., ’s trifluoromethyl derivative) .
  • Stability : Fluorine’s electronegativity may reduce oxidative degradation compared to sulfonyl or methyl groups in analogs () .

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